molecular formula C12H15FN2O B1624172 (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone CAS No. 739339-41-4

(4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone

Cat. No. B1624172
CAS RN: 739339-41-4
M. Wt: 222.26 g/mol
InChI Key: MPONFFBWRHIMGB-UHFFFAOYSA-N
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Description

(4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone, also known as 4F-MPH, is a synthetic stimulant drug that belongs to the piperidine class. It is a potent psychostimulant that has gained popularity among researchers for its unique properties.

Mechanism of Action

The mechanism of action of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone involves its ability to inhibit the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which results in increased stimulation of dopaminergic neurons. The increased dopamine levels in the brain lead to enhanced cognitive function, improved attention and focus, and increased motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone are similar to those of other psychostimulant drugs. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which leads to increased alertness, focus, and energy. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects if not used properly.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the dopamine system and its role in various neurological disorders. However, its high potency also makes it challenging to use in laboratory experiments, as small variations in dosage can lead to significant changes in the results. Additionally, the potential for adverse effects such as cardiovascular and neurological toxicity must be carefully considered when using (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone in laboratory experiments.

Future Directions

There are several potential future directions for the study of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone. One area of research is the development of new drugs that target the dopamine system for the treatment of neurological disorders such as ADHD and Parkinson's disease. Another area of research is the investigation of the long-term effects of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone use on cognitive function and brain structure. Additionally, the development of new analytical methods for the detection and quantification of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone in biological samples could lead to improved understanding of its pharmacokinetics and pharmacodynamics.
Conclusion:
In conclusion, (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone is a synthetic stimulant drug that has gained popularity among researchers for its unique properties. Its high potency and selectivity for the dopamine transporter make it a useful tool for studying the dopamine system and its role in various neurological disorders. However, its potential for adverse effects must be carefully considered when using it in laboratory experiments. There are several potential future directions for the study of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone, including the development of new drugs for the treatment of neurological disorders and the investigation of its long-term effects on cognitive function and brain structure.

Scientific Research Applications

(4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to have a high affinity for the dopamine transporter, which leads to increased dopamine levels in the brain. This property makes it a useful tool for studying the dopamine system and its role in various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-3-1-9(2-4-10)12(16)15-7-5-11(14)6-8-15/h1-4,11H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPONFFBWRHIMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428370
Record name (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone

CAS RN

739339-41-4
Record name (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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